Sulfo-Cyanine7.5 carboxylic acid is a water-soluble, near-infrared fluorescent dye characterized by its unique structure and properties. It belongs to the cyanine dye family and features a rigid trimethine linker, which enhances its fluorescence quantum yield compared to other dyes, such as indocyanine green. The compound has a chemical formula of and a molecular weight of approximately 1083.41 g/mol. Its spectral properties include an excitation maximum around 788 nm and an emission maximum at approximately 808 nm, making it particularly suitable for deep tissue imaging and in vivo studies due to minimal background noise and excellent tissue penetration .
The biological activity of Sulfo-Cyanine7.5 carboxylic acid is primarily linked to its use in imaging applications. Its near-infrared fluorescence allows for high-resolution imaging of cellular structures and processes with minimal photodamage. It is utilized in flow cytometry for precise cell sorting and in vivo imaging to study biological phenomena in real-time without significant interference from surrounding tissues . Additionally, the dye's high solubility in aqueous environments enhances its performance in biological systems .
The synthesis of Sulfo-Cyanine7.5 carboxylic acid typically involves multi-step organic synthesis techniques common to cyanine dyes. The process generally includes:
Specific methods may vary between manufacturers but generally follow these principles to ensure high purity and yield .
Sulfo-Cyanine7.5 carboxylic acid has a wide range of applications in scientific research, including:
Studies involving Sulfo-Cyanine7.5 carboxylic acid often focus on its interaction with biomolecules such as proteins and nucleic acids. The dye's ability to form stable conjugates with these biomolecules facilitates the exploration of molecular dynamics and interactions within cells. For instance, it can be used to track the localization and movement of proteins within living cells or tissues, providing insights into cellular functions and mechanisms .
Sulfo-Cyanine7.5 carboxylic acid shares similarities with other cyanine dyes but possesses unique features that distinguish it from them. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Solubility | Emission Max (nm) | Unique Features |
---|---|---|---|---|
Indocyanine Green | Similar backbone | Poor in water | 800 | Primarily used for liver function tests |
Sulfo-Cyanine7 | Similar backbone | High | 750 | Lower quantum yield compared to Sulfo-Cyanine7.5 |
Cyanine5 | Different backbone | Moderate | 670 | Used mainly for flow cytometry |
Sulfo-Cyanine7 NHS Ester | Similar backbone | High | 750 | Reactive form for bioconjugation |
Sulfo-Cyanine7.5 carboxylic acid stands out due to its enhanced fluorescence properties, higher solubility in aqueous environments, and suitability for deep tissue imaging applications .
Sulfo-Cyanine7.5 carboxylic acid represents a significant advancement in near-infrared fluorescent dye chemistry, characterized by its water solubility and distinctive spectral properties that make it valuable for various scientific applications [1]. The compound features a rigid trimethine linker that enhances its fluorescence quantum yield compared to similar dyes, while maintaining the core cyanine structure that enables its near-infrared emission profile [1] [2].
The strategic functionalization of cyanine scaffolds with carboxylic acid groups requires careful consideration of synthetic pathways that preserve the integrity of the chromophore system [3]. The introduction of carboxylic acid moieties into the cyanine framework typically follows one of several established routes, with the position of functionalization significantly impacting the final compound's properties [4]. Researchers have developed methods to incorporate carboxylic acid groups at various positions on the indole rings of the cyanine structure, with the 5-position being particularly favorable for maintaining spectral characteristics [5].
A fundamental approach involves the synthesis of key intermediates such as (2,3,3-Trimethyl-3-H-indol-5-yl)-acetic acid, which serves as a precursor for subsequent elaboration into the complete cyanine structure [5]. This strategy allows for the early introduction of the carboxylic acid functionality before constructing the polymethine bridge that connects the two heterocyclic units [4] [5].
Synthetic Approach | Starting Material | Key Intermediate | Yield Range (%) |
---|---|---|---|
Direct Indole Functionalization | 2,3,3-Trimethyl-3-H-indole | (2,3,3-Trimethyl-3-H-indol-5-yl)-acetic acid | 50-65 [4] |
Post-cyanine Modification | Complete cyanine scaffold | Activated carboxylic acid derivatives | 40-60 [6] |
One-pot Procedure | 1-(3-ammoniopropyl)-indolium salt | Carboxylic acid-functionalized cyanine | 50-65 [4] |
The development of sulfonated variants introduces additional complexity to the synthetic pathway [7]. For Sulfo-Cyanine7.5 carboxylic acid specifically, the incorporation of four sulfonate groups significantly enhances water solubility while maintaining the carboxylic acid functionality for bioconjugation purposes [1] [2]. The synthesis typically involves either direct sulfonation of pre-formed carboxylic acid-containing cyanines or the use of pre-sulfonated building blocks in the cyanine assembly [7] [8].
Recent advances in cyanine chemistry have enabled more efficient routes to carboxylic acid-functionalized dyes through modular approaches [6]. These methods allow for the late-stage introduction of the carboxylic acid group, minimizing potential degradation during the synthetic sequence [6]. The modular strategy is particularly valuable for creating libraries of cyanine derivatives with varied functional groups while maintaining core spectral properties [6] [9].
The transformation of Sulfo-Cyanine7.5 carboxylic acid into reactive intermediates suitable for bioconjugation represents a critical aspect of its utility in scientific applications [1]. Various activation protocols have been developed, each offering distinct advantages and limitations depending on the intended application and reaction conditions [10].
Carbodiimide-based activation remains the most widely employed approach for converting the carboxylic acid functionality of cyanine dyes into reactive intermediates [10]. The water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) is particularly valuable for aqueous reactions, forming an O-acylisourea intermediate that can react directly with nucleophiles or be further modified [10] [11].
Activation Method | Reactive Intermediate | Optimal pH | Stability | Efficiency |
---|---|---|---|---|
EDC Alone | O-acylisourea | 4.5-6.0 | Minutes | Moderate [10] |
EDC/NHS | NHS ester | 7.0-8.0 | Hours | High [10] |
EDC/Sulfo-NHS | Sulfo-NHS ester | 7.0-8.0 | Hours | High in aqueous media [10] |
PyBOP | Active ester | 7.0-9.0 | Moderate | High in organic solvents [6] |
The combination of EDC with N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS significantly enhances the efficiency of carboxylic acid activation by forming a more stable active ester intermediate [10] [12]. This approach is particularly valuable for Sulfo-Cyanine7.5 carboxylic acid, as the resulting NHS ester exhibits improved stability in aqueous environments while maintaining reactivity toward primary amines [12] [13].
Comparative studies have revealed that the choice of activation protocol significantly impacts the efficiency of subsequent conjugation reactions [6]. For instance, when working with sensitive cyanine structures, the use of stronger activating agents like dicyclohexylcarbodiimide (DCC) or HATU can lead to undesired side reactions, including cleavage of side chains at the nitrogen centers of the indole rings [6]. Milder conditions using EDC with HOBt and a non-nucleophilic base like diisopropylethylamine (DIPEA) have proven more suitable for preserving the integrity of the cyanine scaffold [6] [14].
Recent innovations in activation chemistry have explored alternative approaches, including the use of carbonyldiimidazole (CDI) for non-aqueous conditions and the development of photoactivatable cyanine derivatives [15] [16]. These methods offer new possibilities for controlled activation and conjugation, expanding the versatility of Sulfo-Cyanine7.5 carboxylic acid in various applications [16] [17].
The stability of activated intermediates varies significantly depending on the activation method and reaction conditions [12]. NHS esters of sulfonated cyanines typically exhibit enhanced stability compared to their non-sulfonated counterparts, with half-lives of several hours in aqueous buffers at physiological pH [12] [13]. This improved stability facilitates more controlled conjugation reactions while maintaining high efficiency [12].
The incorporation of sulfonate groups into the cyanine scaffold represents a powerful strategy for enhancing water solubility, a critical parameter for biological applications [1]. For Sulfo-Cyanine7.5 carboxylic acid, the presence of four sulfonate groups confers exceptional hydrophilicity while maintaining the spectral properties characteristic of near-infrared cyanine dyes [1] [2].
The positioning of sulfonate groups within the cyanine structure significantly impacts both solubility characteristics and photophysical properties [8] [18]. Direct sulfonation of the indole rings, particularly at the 5-position, has proven most effective for enhancing water solubility without compromising fluorescence quantum yield or absorption characteristics [8] [19].
Sulfonation Pattern | Water Solubility | Buffer Solubility | Aggregation Tendency | Quantum Yield |
---|---|---|---|---|
Non-sulfonated | Poor | Poor | High | Moderate [19] |
Mono-sulfonated | Moderate | Moderate | Moderate | Maintained [18] |
Di-sulfonated | Good | Good | Low | Slightly enhanced [18] |
Tetra-sulfonated | Excellent | Excellent | Minimal | Enhanced [1] [2] |
Research has demonstrated that the introduction of sulfonate groups directly on the aromatic rings of the cyanine structure provides superior solubility enhancement compared to sulfoalkyl substituents at the nitrogen positions [19] [18]. This direct sulfonation approach disrupts π-π stacking interactions between dye molecules, significantly reducing aggregation tendencies in aqueous environments [19].
The solubility characteristics of sulfonated cyanines exhibit complex behavior depending on the medium composition [19]. While increasing the number of sulfonate groups generally enhances solubility in pure water, the behavior in buffered solutions or biological media can be more nuanced [19]. For instance, some highly sulfonated cyanines show excellent solubility in water but may precipitate in phosphate-buffered solutions due to interactions with buffer components [19].
Comparative studies between different sulfonation patterns have revealed that tetra-sulfonated variants, such as Sulfo-Cyanine7.5 carboxylic acid, offer optimal performance across a range of conditions [1] [2]. The balanced distribution of sulfonate groups on both indole rings contributes to uniform charge distribution, minimizing aggregation while maintaining high quantum yield [18].
Beyond simple sulfonation, researchers have explored hybrid approaches combining sulfonate groups with other solubility-enhancing modifications [8] [20]. The introduction of quaternary ammonium functionalities alongside sulfonate groups has shown promise for creating cyanine dyes with complementary solubility characteristics, allowing fine-tuning for specific applications [19] [20].
Carbodiimide-mediated coupling represents one of the most versatile and widely employed bioconjugation strategies for attaching Sulfo-Cyanine7.5 carboxylic acid to amine-containing biomolecules [1] [2]. This approach capitalizes on the carboxylic acid functionality inherent in the Sulfo-Cyanine7.5 structure, which enables efficient conjugation through amide bond formation with primary amines present in proteins, peptides, and other biological molecules [3] [4].
The fundamental mechanism involves the activation of the carboxylic acid group on Sulfo-Cyanine7.5 carboxylic acid through reaction with carbodiimide reagents, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) [1] [5]. The reaction proceeds through the formation of an O-acylisourea intermediate, which is highly reactive toward nucleophilic attack by primary amines [2] [6]. This intermediate structure is inherently unstable in aqueous solutions and will undergo hydrolysis if not rapidly captured by an amine nucleophile, regenerating the original carboxylic acid and releasing a soluble urea derivative [2] [7].
The kinetics of carbodiimide-mediated coupling have been extensively characterized, with the rate-determining step identified as the initial reaction between the carboxylic acid and the carbodiimide reagent [8] [9]. The reaction between the carboxylate group and protonated EDC exhibits a rate constant of approximately 4.1 × 10⁴ M⁻¹s⁻¹ at 20°C, representing a 10⁵-fold enhancement compared to similar reactions in purely aqueous media [9]. This substantial rate enhancement makes the carbodiimide approach particularly suitable for efficient bioconjugation under mild conditions.
To maximize labeling efficiency and minimize side reactions, a two-step coupling protocol utilizing N-hydroxysuccinimide (NHS) or its water-soluble analog sulfo-NHS has been developed [2] [10] [6]. In this approach, the initial carbodiimide activation is followed by reaction with NHS to form a stable NHS ester intermediate. This NHS ester exhibits significantly greater stability compared to the O-acylisourea intermediate and can be isolated or used directly for subsequent amine coupling reactions [2].
The two-step protocol offers several advantages for Sulfo-Cyanine7.5 carboxylic acid labeling applications. The NHS ester intermediate remains stable for extended periods, allowing for controlled timing of the conjugation reaction. Additionally, the NHS ester shows enhanced selectivity for primary amines over secondary amines and exhibits minimal cross-reactivity with other nucleophilic groups commonly found in biological systems [10] [7].
The efficiency of carbodiimide-mediated coupling with Sulfo-Cyanine7.5 carboxylic acid is critically dependent on several key parameters. The optimal pH range for the initial activation reaction falls between 4.5 and 6.0, typically employing morpholinoethanesulfonic acid (MES) buffer to maintain appropriate conditions while avoiding interference from competing nucleophiles [2] [6]. The subsequent amine coupling reaction proceeds most efficiently at pH 7.0 to 8.0, necessitating careful pH adjustment between reaction steps [10].
Temperature control represents another crucial factor, with reactions typically conducted at room temperature or slightly elevated temperatures to balance reaction kinetics with protein stability considerations [11]. The molar ratios of reactants require careful optimization, with EDC typically employed in 5-10 fold molar excess over the carboxylic acid groups, while NHS is used in equimolar amounts relative to EDC [2] [7].
Parameter | Optimal Range | Buffer System | Temperature | Duration |
---|---|---|---|---|
pH (Activation) | 4.5-6.0 | MES (0.1 M) | 20-25°C | 15-30 min |
pH (Coupling) | 7.0-8.0 | Phosphate (0.1 M) | 20-25°C | 2-4 hours |
EDC:COOH Ratio | 5:1 to 10:1 | - | - | - |
NHS:EDC Ratio | 1:1 | - | - | - |
Ionic Strength | 0.15-0.5 M | NaCl addition | - | - |
The development of orthogonal labeling strategies enables simultaneous conjugation of multiple distinct probes without cross-reactivity, facilitating sophisticated multi-parameter imaging and analytical applications [12] [13]. For Sulfo-Cyanine7.5 carboxylic acid, orthogonal approaches provide the capability to incorporate this near-infrared fluorophore alongside complementary labels targeting different molecular functionalities or cellular compartments.
Click chemistry represents a particularly powerful approach for achieving orthogonal labeling in systems incorporating Sulfo-Cyanine7.5 carboxylic acid [14] [15]. The bioorthogonal nature of click reactions ensures high selectivity and minimal interference with native biological processes. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions have been successfully employed for orthogonal labeling schemes [13] [16].
In multi-probe systems, Sulfo-Cyanine7.5 carboxylic acid can be conjugated via traditional carbodiimide chemistry while simultaneously incorporating azide or alkyne functionalities for subsequent click chemistry reactions [13]. This approach enables the attachment of additional labels, such as biotin for purification applications or complementary fluorophores for multi-color imaging, without compromising the integrity of the primary Sulfo-Cyanine7.5 conjugation.
Genetically encoded peptide tags provide an alternative orthogonal labeling strategy that can be effectively combined with Sulfo-Cyanine7.5 carboxylic acid conjugation [12]. The development of self-sorting coiled-coil peptide systems, such as the VIPER (Versatile Interacting Peptide) tags, enables selective labeling of up to three distinct protein targets without cross-reactivity [12].
These peptide tag systems function through the formation of high-affidity heterodimeric coiled-coil structures with dissociation constants in the low nanomolar range [12]. The orthogonal nature of these interactions allows for the simultaneous use of MiniVIPER, TinyVIPER, and PunyVIPER tags, each capable of selective binding to their cognate probe peptides [12]. When combined with Sulfo-Cyanine7.5 carboxylic acid labeling, these systems enable sophisticated multi-parameter analysis of cellular targets.
The incorporation of multiple non-canonical amino acids (ncAAs) through orthogonal nonsense-suppression systems provides another avenue for achieving orthogonal labeling compatibility with Sulfo-Cyanine7.5 carboxylic acid [13]. This approach utilizes genetically encoded ncAAs containing bioorthogonal functional groups that can be selectively modified through distinct chemical reactions.
The combination of multiple orthogonal aminoacyl-transfer RNA synthetase/transfer RNA pairs enables the site-specific incorporation of different ncAAs into a single protein [13]. For example, the simultaneous use of MjTyr, Pyl, and EcTrp pairs allows for the incorporation of three different bioconjugation handles, each capable of orthogonal chemical modification [13]. This system can be effectively integrated with Sulfo-Cyanine7.5 carboxylic acid labeling to create multiply-labeled protein constructs.
Primary Label | Secondary Label | Orthogonal Chemistry | Cross-Reactivity | Efficiency |
---|---|---|---|---|
Sulfo-Cy7.5 COOH | Azide-Alkyne | CuAAC/SPAAC | <2% | 85-95% |
Sulfo-Cy7.5 COOH | VIPER Tags | Coiled-Coil | <1% | 90-98% |
Sulfo-Cy7.5 COOH | ncAA-Alkyne | SPAAC | <3% | 80-90% |
Sulfo-Cy7.5 COOH | Biotin-NHS | EDC-NHS | <5% | 75-85% |
Sulfo-Cy7.5 COOH | Maleimide | Thiol-Maleimide | <2% | 88-95% |
Mass spectrometric analysis provides the most definitive approach for quantitative assessment of Sulfo-Cyanine7.5 carboxylic acid labeling efficiency and structural characterization of resulting bioconjugates [17] [18]. The molecular weight of Sulfo-Cyanine7.5 carboxylic acid (1083.41 Da) enables precise mass determination of conjugated species through high-resolution mass spectrometry techniques [4] [19].
Intact protein mass spectrometry represents the primary method for determining the degree of labeling and assessing conjugation heterogeneity [18] [20]. This approach provides direct measurement of the mass increase resulting from Sulfo-Cyanine7.5 carboxylic acid conjugation, enabling calculation of the drug-to-antibody ratio (DAR) or dye-to-protein ratio for labeled bioconjugates [18].
The high resolution capabilities of modern mass spectrometers, particularly Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, enable discrimination between different labeling stoichiometries [17] [18]. For Sulfo-Cyanine7.5 carboxylic acid conjugates, the mass difference between singly and multiply labeled species (1083.41 Da per label) is readily resolved, allowing for quantitative assessment of labeling distribution [18].
For detailed characterization of labeling sites and efficiency, peptide mapping approaches utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide site-specific information [8] [18]. Following proteolytic digestion of labeled proteins, individual peptides can be analyzed to determine the precise locations of Sulfo-Cyanine7.5 carboxylic acid attachment and the efficiency of labeling at each site [8].
This approach has been successfully employed for carbodiimide-mediated labeling studies, revealing the relative reactivity of different carboxylic acid residues within protein structures [8]. The analysis typically involves monitoring both labeled and unlabeled peptides to calculate site-specific labeling efficiencies, providing insights into the accessibility and reactivity of individual carboxylic acid groups [8].
Quantitative LC-MS/MS analysis enables precise determination of labeling efficiency through comparison of labeled and unlabeled peptide ion intensities [21] [18]. Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) approaches provide high sensitivity and specificity for quantification of labeled species [20].
The development of isotope-labeled internal standards enhances the accuracy and precision of quantitative measurements [17] [21]. For Sulfo-Cyanine7.5 carboxylic acid analysis, stable isotope-labeled analogs can serve as internal standards, compensating for variations in ionization efficiency and matrix effects [17].
Complementary to mass spectrometric analysis, spectroscopic methods provide additional verification of labeling efficiency and conjugate integrity [22] [23]. The distinctive absorption and emission properties of Sulfo-Cyanine7.5 carboxylic acid (excitation maximum at 778 nm, emission maximum at 797 nm) enable direct quantification of conjugated fluorophore [3] [4].
The degree of labeling can be calculated using the Beer-Lambert law, employing the known extinction coefficient of Sulfo-Cyanine7.5 carboxylic acid (222,000 M⁻¹cm⁻¹) [3] [4]. Correction factors account for the contribution of the fluorophore to protein absorbance at 280 nm, enabling accurate determination of both protein and dye concentrations [22] [24].
Analysis Type | Mass Range | Resolution | Accuracy | Sensitivity |
---|---|---|---|---|
Intact Protein | 10-200 kDa | >100,000 | <5 ppm | pmol level |
Peptide Mapping | 500-5000 Da | >50,000 | <3 ppm | fmol level |
Quantitative MRM | 100-2000 Da | Unit resolution | <10 ppm | amol level |
TOF-MS | 50-10,000 Da | >40,000 | <2 ppm | fmol level |
Method | Principle | Sensitivity | Accuracy | Throughput |
---|---|---|---|---|
Intact MS | Direct mass measurement | High | ±5% | Medium |
Peptide Mapping | Site-specific analysis | Very High | ±2% | Low |
UV-Vis Spectroscopy | Absorbance measurement | Medium | ±10% | High |
Fluorescence | Emission intensity | High | ±8% | High |
LC-MS/MS | Chromatographic separation | Very High | ±3% | Medium |